molecular formula C23H33NO5 B12295873 Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol

Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol

Cat. No.: B12295873
M. Wt: 403.5 g/mol
InChI Key: RAGPBJMJHPNLAJ-UHFFFAOYSA-N
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Description

Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol is a complex organic compound with a unique structure that combines a butanedioic acid moiety with a phenolic group attached to an octahydroisoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol typically involves multiple steps, starting with the preparation of the octahydroisoquinoline derivative. This can be achieved through a series of hydrogenation reactions of isoquinoline. The cyclopropylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. The phenolic group is attached through an electrophilic aromatic substitution reaction. Finally, the butanedioic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure hydrogenation reactors for the reduction steps, as well as continuous flow reactors for the alkylation and substitution reactions. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The butanedioic acid moiety can be reduced to butanediol.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Butanediol and other reduced derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biology, Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol can be studied for its potential biological activity

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. The octahydroisoquinoline moiety is known to interact with various receptors in the body, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of polymers, resins, and other materials. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins, while the octahydroisoquinoline moiety can interact with receptors in the body. These interactions can lead to various biological effects, such as modulation of enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Succinic acid: A simpler analog with similar acidic properties.

    Isoquinoline derivatives: Compounds with similar structural motifs.

    Phenolic compounds: Compounds with similar phenolic groups.

Uniqueness

Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol is unique due to its combination of a butanedioic acid moiety with a phenolic group and an octahydroisoquinoline derivative

Properties

Molecular Formula

C23H33NO5

Molecular Weight

403.5 g/mol

IUPAC Name

butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol

InChI

InChI=1S/C19H27NO.C4H6O4/c21-18-6-3-5-16(12-18)19-9-2-1-4-17(19)14-20(11-10-19)13-15-7-8-15;5-3(6)1-2-4(7)8/h3,5-6,12,15,17,21H,1-2,4,7-11,13-14H2;1-2H2,(H,5,6)(H,7,8)

InChI Key

RAGPBJMJHPNLAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O.C(CC(=O)O)C(=O)O

Origin of Product

United States

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